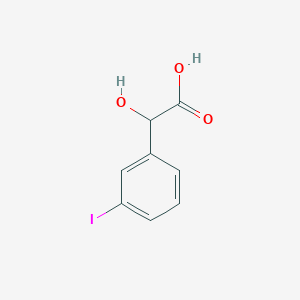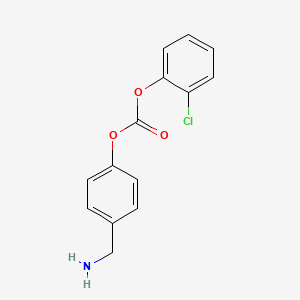
4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate is an organic compound that features both an aminomethyl group and a chlorophenyl group attached to a carbonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate typically involves the reaction of 4-(aminomethyl)phenol with 2-chlorophenyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
4-(Aminomethyl)phenol+2-Chlorophenyl chloroformate→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonate group can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological targets, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Aminomethyl)phenyl(2-bromophenyl)carbonate: Similar structure but with a bromine atom instead of chlorine.
4-(Aminomethyl)phenyl(2-fluorophenyl)carbonate: Contains a fluorine atom instead of chlorine.
4-(Aminomethyl)phenyl(2-methylphenyl)carbonate: Features a methyl group instead of chlorine.
Uniqueness
4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate is unique due to the presence of the chlorophenyl group, which can participate in specific chemical reactions and interactions that are not possible with other halogen or alkyl substituents. This makes it a valuable compound for designing molecules with tailored properties.
Eigenschaften
Molekularformel |
C14H12ClNO3 |
|---|---|
Molekulargewicht |
277.70 g/mol |
IUPAC-Name |
[4-(aminomethyl)phenyl] (2-chlorophenyl) carbonate |
InChI |
InChI=1S/C14H12ClNO3/c15-12-3-1-2-4-13(12)19-14(17)18-11-7-5-10(9-16)6-8-11/h1-8H,9,16H2 |
InChI-Schlüssel |
CABHZWPDYBLXPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OC(=O)OC2=CC=C(C=C2)CN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-methylbenzo[d]oxazole-2-carboxylate](/img/structure/B13117781.png)
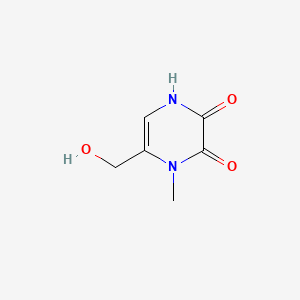
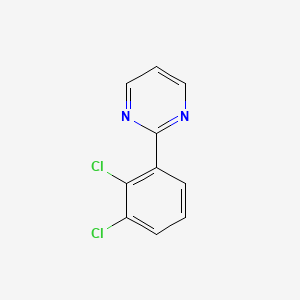

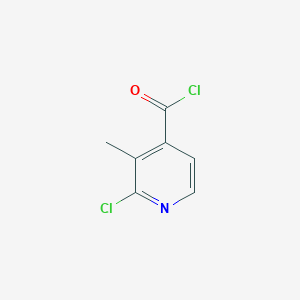

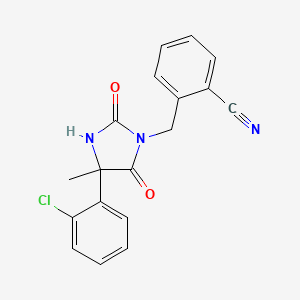
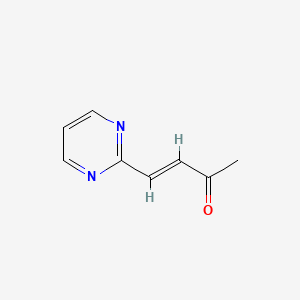
![2-(((S)-4-Amino-4-carboxybutyl)amino)-4-((S)-5-amino-5-carboxypentyl)-1H-imidazo[4,5-b]pyridin-4-ium](/img/structure/B13117832.png)
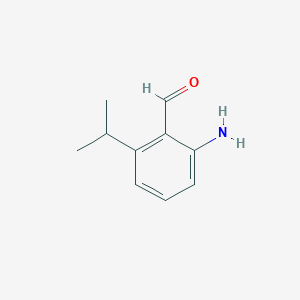
![6-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13117845.png)
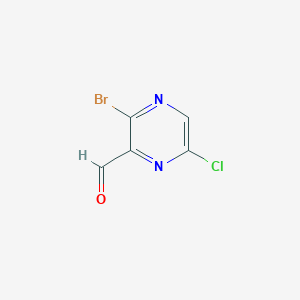
![2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13117859.png)
